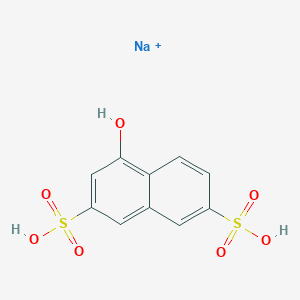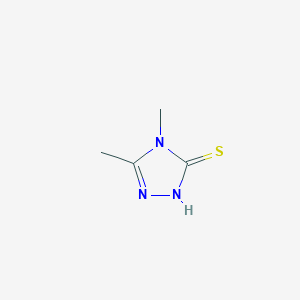![molecular formula C15H16FNO2S B165219 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-77-1](/img/structure/B165219.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as Fexofenadine, is a second-generation antihistamine drug used to treat allergies. It was first approved by the FDA in 1996 and is available in both prescription and over-the-counter forms.
Mecanismo De Acción
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by blocking the action of histamine, a chemical released by the body in response to an allergic reaction. Histamine is responsible for causing the symptoms of allergies such as itching, sneezing, and runny nose. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid blocks the histamine receptor, preventing the release of histamine and reducing the symptoms of allergies.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have minimal effects on the central nervous system, making it a preferred choice for treating allergies. It does not cause drowsiness or impair cognitive function. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also well-tolerated by most patients, with few reported side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has several advantages for use in lab experiments. It is readily available and easy to synthesize. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also stable under a variety of conditions, making it a good choice for long-term storage. However, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has limitations in that it is specific to histamine receptors and may not be effective in treating other conditions.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is its potential use in treating other conditions such as chronic urticaria and asthma. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its effects on cognitive function and sleep, and further research in this area may be warranted. Another area of interest is the development of new formulations of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may improve its effectiveness or reduce side effects.
Conclusion:
In conclusion, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a second-generation antihistamine drug used to treat allergies. It is synthesized using a variety of methods and has been extensively studied for its use in treating allergies. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by blocking the action of histamine, and has minimal effects on the central nervous system. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has several advantages for use in lab experiments, but also has limitations. Future research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid may focus on its potential use in treating other conditions and the development of new formulations.
Métodos De Síntesis
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)aniline with 3-fluoro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Aplicaciones Científicas De Investigación
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its use in treating allergies. It has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose. 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its potential use in treating other conditions such as chronic urticaria and asthma. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied for its effects on cognitive function and sleep.
Propiedades
Número CAS |
138568-77-1 |
|---|---|
Nombre del producto |
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Fórmula molecular |
C15H16FNO2S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-4-13-9(3)20-14(17-13)11-6-5-10(7-12(11)16)8(2)15(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
Clave InChI |
SKQHAIUMPOFQQZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
SMILES canónico |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)







![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
